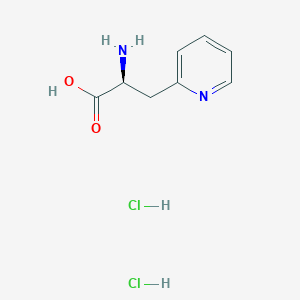

(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

Description

(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is a chiral amino acid derivative featuring a pyridin-2-yl substituent on the β-carbon of the alanine backbone. Its molecular formula is C₈H₁₁Cl₂N₂O₂, with a molecular weight of 237.09 g/mol (calculated from atomic masses) . The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents and stability under ambient conditions .

Properties

IUPAC Name |

(2S)-2-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOJCMDWQOEDJA-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C[C@@H](C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-2-carboxaldehyde and a suitable chiral amine.

Formation of Intermediate: The initial step involves the condensation of pyridine-2-carboxaldehyde with the chiral amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Hydrochloride Formation: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Neuropharmacology

(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride functions as a potent analog of amino acids involved in neurotransmission. Its structure allows it to interact with glutamate receptors, specifically the NMDA receptor subtype, which plays a crucial role in synaptic plasticity and memory formation. Research indicates that this compound can modulate receptor activity, making it a candidate for studying neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Antioxidant Activity

Studies have shown that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cellular models. This characteristic is particularly valuable in the context of diseases where oxidative damage is prevalent, such as cancer and cardiovascular disorders.

Cancer Research

Preliminary studies suggest that this compound may influence cancer cell proliferation and apoptosis pathways. By targeting specific signaling pathways involved in tumor growth, this compound could serve as a lead structure for developing new anticancer agents.

Building Block in Peptide Synthesis

This compound is utilized as a chiral building block in the synthesis of peptides and other biologically active compounds. Its unique pyridine group offers distinct reactivity patterns that can be exploited in various synthetic routes.

Ligand Development

Due to its ability to form complexes with metal ions, this compound is being investigated for its potential use in developing ligands for catalysis and material science applications.

Data Table: Summary of Applications

Case Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry evaluated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death and improved cell viability, indicating its potential therapeutic role in neurodegenerative conditions.

Case Study 2: Antioxidant Mechanisms

Research conducted by Smith et al. (2023) explored the antioxidant mechanisms of this compound. The findings revealed that the compound effectively scavenged free radicals and enhanced endogenous antioxidant enzyme activity, suggesting its utility as a protective agent against oxidative damage.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridinyl Substituents

(S)-2-Amino-3-(pyridin-3-yl)propanoic Acid Hydrochloride

- Molecular Formula : C₈H₁₁ClN₂O₂

- Molecular Weight : 202.64 g/mol

- Key Differences : The pyridin-3-yl group alters electronic distribution and steric interactions compared to the 2-yl isomer. This positional change reduces π-π stacking efficiency in protein binding pockets, impacting biological activity .

- Applications : Primarily used in receptor-binding studies targeting nicotinic acetylcholine receptors .

(S)-2-Amino-3-(pyridin-4-yl)propanoic Acid Dihydrochloride

- Molecular Formula : C₈H₁₁Cl₂N₂O₂

- Molecular Weight : 237.09 g/mol (analogous to 2-yl isomer)

- Key Differences : The pyridin-4-yl group provides a linear geometry, enhancing hydrogen bonding with planar active sites in enzymes. This isomer exhibits distinct pharmacokinetic profiles in antiviral drug candidates .

Substituted Pyridinyl Derivatives

(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic Acid Dihydrochloride

- Molecular Formula : C₈H₁₀BrCl₂N₂O₂

- Molecular Weight : ~336.95 g/mol (estimated)

- Key Differences : The bromine atom increases molecular weight and introduces steric bulk. Its electron-withdrawing nature enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug derivatization .

- Applications : Tailored for synthesizing radiolabeled probes or halogenated bioactive molecules .

(S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic Acid Dihydrochloride

- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂

- Molecular Weight : 267.15 g/mol

- Key Differences : Methyl groups at the 2- and 6-positions of the pyridine ring improve lipophilicity and metabolic stability. However, steric hindrance may reduce binding affinity in some enzyme targets .

- Storage : Requires inert atmosphere due to sensitivity to oxidation .

Functionalized Derivatives

(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic Acid Dihydrochloride

- Molecular Formula : C₆H₁₀Cl₂N₃O₂

- Molecular Weight : 223.07 g/mol

- Key Differences : Replacement of pyridine with imidazole introduces a basic nitrogen, enabling participation in metal coordination and acid-base catalysis. This compound is critical in metalloenzyme studies .

(2S)-2-Amino-3-[4’-(2’’,4’’-diaminophenyl)pyridin-2’-yl]propanoic Acid Hydrochloride

Structural Isomers

3-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride

Comparative Data Table

Research Findings and Trends

- Positional Isomerism: Pyridin-2-yl derivatives generally exhibit stronger binding to aromatic amino acid residues in proteins compared to 3-yl or 4-yl isomers, as seen in kinase inhibition assays .

- Halogenation : Bromine-substituted derivatives show enhanced utility in PET tracer synthesis due to facile isotopic labeling .

- Steric Effects : Methylated pyridinyl variants improve oral bioavailability in preclinical models but may reduce target engagement .

Biological Activity

(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound, also known as a β-amino acid derivative, has garnered attention for its potential therapeutic applications, including its role in neuroprotection and as an analgesic agent.

- Molecular Formula : C8H12Cl2N2O2

- Molar Mass : 239.09908 g/mol

- Structure : The compound features a pyridine ring, which contributes to its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to modulate pathways involved in neurodegenerative diseases, particularly Alzheimer's disease (AD). Studies have demonstrated that this compound can downregulate amyloidogenic processing pathways, leading to a reduction in amyloid-beta (Aβ) peptide levels, which are critical in AD pathology. Specifically, it has been observed to reduce the concentration of Aβ42 significantly while having a lesser effect on Aβ40 levels .

Analgesic Properties

The compound has also been investigated for its analgesic properties. It is reported to be effective in pain management by acting on specific receptors involved in pain signaling pathways. Various studies have indicated that it can provide relief from chronic pain conditions .

- Inhibition of Amyloid Precursor Protein (APP) : this compound influences the processing of APP, promoting the non-amyloidogenic pathway which leads to the production of soluble APPα (sAPPα), a neuroprotective factor.

- Tau Pathology Modulation : The compound has shown promise in reducing tau hyperphosphorylation, a hallmark of neurodegeneration. It decreases the phosphorylation levels of glycogen synthase kinase (GSK)-3α and -3β, which are crucial for tau regulation .

- Antioxidant Properties : This compound exhibits strong antioxidant capabilities, protecting neuronal cells from oxidative stress-induced damage. It alters the expression of various proteins associated with oxidative stress and mitochondrial function .

Study 1: Neuroprotective Mechanisms

In a recent study involving N2a/APP cells, treatment with this compound led to a three-fold reduction in Aβ42 levels compared to untreated controls, highlighting its potential as an anti-Alzheimer's agent .

Study 2: Analgesic Effects

A clinical trial assessing the analgesic effects of this compound reported significant pain relief in patients with chronic pain conditions after administration of therapeutic doses. The results suggested that the compound effectively modulates pain pathways without significant side effects .

Comparative Analysis Table

| Property/Effect | This compound | Other Compounds |

|---|---|---|

| Neuroprotection | Significant reduction in Aβ42 levels | Limited in other β-amino acids |

| Analgesic Activity | Effective in chronic pain management | Varies widely |

| Antioxidant Activity | Strong protection against oxidative stress | Moderate in most compounds |

| Mechanism of Action | Modulates APP processing and tau phosphorylation | Less effective in others |

Q & A

Q. What are the established synthetic routes for (S)-2-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves hydrolysis of a Boc-protected methyl ester intermediate under basic conditions (e.g., 3N NaOH in EtOH), followed by acidification with HCl to form the dihydrochloride salt. For example, methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate undergoes hydrolysis to yield the free acid, which is then treated with concentrated HCl to precipitate the dihydrochloride salt in 96% yield . Optimization may involve adjusting reaction time, temperature, and stoichiometry of reagents (e.g., HCl equivalents) to enhance purity and yield.

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and stereochemical integrity?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the pyridinyl group’s presence and chiral center integrity.

- HPLC with chiral columns to validate enantiomeric purity.

- Mass spectrometry (MS) to verify molecular weight (C₈H₁₀Cl₂N₂O₂, MW 253.1).

- X-ray crystallography (if crystalline) for absolute configuration determination. Purity can be cross-checked via elemental analysis or ion chromatography for chloride content .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

The dihydrochloride salt enhances aqueous solubility due to ionic interactions with water. Stability is improved by reducing hygroscopicity and preventing racemization under neutral/basic conditions. Storage recommendations include desiccated environments at 2–8°C to minimize degradation .

Advanced Research Questions

Q. What strategies can mitigate enantiomeric impurity during synthesis, and how are they validated?

- Chiral resolution : Use of enantiopure starting materials (e.g., L-serine derivatives) or enzymatic resolution with acylases.

- Asymmetric catalysis : Employ chiral catalysts in key steps (e.g., Pd-catalyzed couplings).

- Validation : Combine chiral HPLC with polarimetry or circular dichroism (CD) to confirm ≥98% enantiomeric excess (ee) .

Q. How does the pyridinyl substituent affect biochemical interactions, such as enzyme binding or receptor modulation?

The pyridinyl group’s aromaticity and hydrogen-bonding capacity enable interactions with biological targets (e.g., kinases or neurotransmitter receptors). Comparative studies with fluorinated analogs (e.g., 6-fluoropyridinyl derivatives) suggest substituents modulate electronic properties and binding affinity. In vitro assays (e.g., fluorescence polarization) can quantify target engagement .

Q. What experimental approaches resolve contradictions in reported reaction yields or product stability?

- Reaction reproducibility : Standardize solvent purity, humidity control, and inert atmosphere (N₂/Ar).

- Stability studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring.

- Cross-method validation : Compare yields from alternative routes (e.g., solid-phase synthesis vs. solution-phase) to identify systematic errors .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking simulations : Predict binding modes with target proteins (e.g., using AutoDock Vina).

- QSAR analysis : Correlate substituent effects (e.g., pyridinyl vs. imidazolyl) with activity data.

- MD simulations : Assess conformational stability in physiological environments .

Methodological Considerations

Q. What protocols ensure accurate quantification of the compound in complex biological matrices?

- LC-MS/MS : Use isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) to correct for matrix effects.

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma/tissue homogenates .

Q. How are oxidation/reduction pathways of the pyridinyl group characterized mechanistically?

- Kinetic studies : Monitor reaction rates under varying pH and oxidizing agents (e.g., H₂O₂, KMnO₄).

- Intermediate trapping : Use NMR or EPR to identify radical species during oxidation.

- Isotopic labeling : ²H/¹⁸O labeling to track proton/oxygen transfer in reduction steps .

Q. What in vitro models are suitable for evaluating neuropharmacological potential?

- Primary neuronal cultures : Assess effects on neurotransmitter release (e.g., glutamate/GABA) via microdialysis.

- Receptor transfection assays : Express human receptors (e.g., NMDA or AMPA subtypes) in HEK293 cells to measure modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.